AZD8848

TLR7 Selectivity TLR8

AZD8848 is a research-grade TLR7 antedrug agonist designed for local respiratory immunomodulation. Its esterase-labile motif restricts active drug to lung/nasal mucosa, achieving a >1000-fold systemic safety margin over conventional TLR7 agonists. Strictly TLR7-selective (no TLR8 activity, pEC50 <5.0), it avoids dual-receptor artifacts seen with resiquimod or gardiquimod. In rat OVA challenge models, AZD8848 maintains anti-Th2 efficacy for >26 days post-dosing, enabling durable immune reprogramming studies. Ideal for translational PK/PD modeling with defined human/rat potency ratios (pEC50 7.0 vs 6.6).

Molecular Formula C29H43N7O5
Molecular Weight 569.7 g/mol
CAS No. 866269-28-5
Cat. No. B1666242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8848
CAS866269-28-5
SynonymsAZD8848;  AZD-8848;  AZD 8848;  DSP-3025;  DSP 3025;  DSP3025.
Molecular FormulaC29H43N7O5
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
InChIInChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
InChIKeyFEFIBEHSXLKJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD8848 CAS 866269-28-5: Procurement-Grade TLR7 Agonist Antedrug for Allergic Airway Disease Research


AZD8848 (CAS 866269-28-5), also known as DSP-3025, is a synthetic small-molecule toll-like receptor 7 (TLR7) agonist designed as an antedrug to minimize systemic exposure while retaining local immunomodulatory activity [1]. Developed by Dainippon Sumitomo Pharma and AstraZeneca, this imidazoquinoline derivative is engineered with a metabolically labile ester moiety, enabling rapid plasma hydrolysis to a weakly active metabolite [2]. The compound is supplied as a white to off-white solid powder with a molecular weight of 569.7 g/mol and a purity typically ≥98% . Its primary research applications focus on allergic rhinitis and asthma, where TLR7 activation induces type I interferons to suppress Th2-driven inflammation [3].

Why Generic TLR7 Agonists Cannot Substitute for AZD8848 in Allergy and Asthma Research


Standard TLR7 agonists such as imiquimod, resiquimod (R848), and gardiquimod exhibit dual TLR7/8 activity or substantial systemic exposure, leading to dose-limiting flu-like symptoms that confound therapeutic window assessments in respiratory models [1]. In contrast, AZD8848's antedrug design—featuring a plasma esterase-labile moiety—restricts pharmacologically active drug to the site of administration (lung or nasal mucosa) while achieving a systemic exposure over 1000-fold below the in vitro EC50 for TLR7 activation [2]. This design is critical for studies requiring local Th2 suppression without systemic interferon-driven artifacts. Furthermore, AZD8848 demonstrates functional selectivity: it is inactive against human TLR8 (pEC50 < 5.0), whereas resiquimod and gardiquimod activate both TLR7 and TLR8, introducing confounding cytokine profiles [3]. Generic substitution would invalidate experimental designs predicated on tissue-restricted, TLR7-selective pharmacology.

AZD8848 Quantitative Differentiation: Head-to-Head Evidence vs. TLR7 Agonist Comparators


TLR7 Selectivity Over TLR8: Eliminating Dual-Receptor Confounding

AZD8848 exhibits no detectable activity against human TLR8 (pEC50 < 5.0), whereas structurally related TLR7/8 agonists such as resiquimod (R848) and gardiquimod potently activate both TLR7 and TLR8. This selectivity is critical for experimental models where TLR8 activation may introduce unwanted pro-inflammatory signals or alter dendritic cell maturation profiles [1].

TLR7 Selectivity TLR8 Immunology

Potent Inhibition of Th2 Cytokine IL-5 in Primary Human Cells

AZD8848 potently inhibits IL-5 production from human PBMCs, a key Th2 cytokine driving eosinophilic inflammation. Under PHA polyclonal stimulation, AZD8848 achieves an IC50 of 1 nM (pIC50 9.0), which is approximately 3,000-fold more potent than the comparator compound AZ12432045 (IC50 ~3 µM, pIC50 5.5) [1]. Under allergen-specific (Der p 1) stimulation, the difference expands to nearly 8,000-fold (pIC50 9.7 vs. 5.8) [1].

IL-5 Th2 Cytokine Allergy

Antedrug Design: Ultra-Short Plasma Half-Life Prevents Systemic TLR7 Activation

AZD8848 is engineered as a metabolically labile ester, resulting in a plasma half-life of only 0.3 minutes in human plasma and <0.1 minute in rat plasma [1]. It is rapidly hydrolyzed to AZ12432045, a metabolite over 100-fold less active at TLR7 [2]. In human inhalation studies, parent AZD8848 was undetectable in plasma beyond 10 minutes post-dose, with maximum levels <0.1 nmol/L—over 1,000-fold below the in vitro EC50 for TLR7 activation (4 nM) [3]. This contrasts sharply with standard TLR7 agonists (e.g., imiquimod) which exhibit hours-long systemic exposure.

Pharmacokinetics Antedrug Half-life Systemic exposure

Prolonged Efficacy Post-Dosing Cessation: 26-Day Window in Rat Asthma Model

In the Brown Norway rat ovalbumin (OVA) challenge model, AZD8848 administered once weekly for eight weeks via intratracheal route maintained significant inhibition of BAL eosinophilia and IL-13 production when challenged 26 days after the final dose [1]. This prolonged effect contrasts with the corticosteroid budesonide, which showed no sustained efficacy beyond acute dosing under the same once-weekly regimen [2]. Acute dosing (24h pre- and post-OVA) with AZD8848 suppressed eosinophilia in a dose-dependent manner, with significant inhibition observed at doses ≥0.1 mg/kg [3].

Efficacy Duration Eosinophilia In vivo

Clinical Validation: 27% Reduction in Allergen-Induced Late Asthmatic Response

In a Phase IIa double-blind, randomized, placebo-controlled trial (NCT00999466), intranasal AZD8848 (60 µg once-weekly for 8 weeks) significantly reduced the average late asthmatic response (LAR) fall in FEV1 by 27% versus placebo at 1 week post-treatment (p = 0.035) [1]. Additionally, AZD8848 reduced post-allergen challenge methacholine-induced airway hyperresponsiveness (AHR) with a treatment ratio of 2.20 (p = 0.024) at 1 week post-dosing [2]. Notably, AZD8848 is the only TLR7 agonist to have demonstrated such clinical efficacy in an allergen challenge model [3].

Clinical Asthma FEV1 Allergen challenge

Species Cross-Reactivity: Defined Potency for Both Human and Rat TLR7

AZD8848 exhibits well-characterized activity across species, with pEC50 values of 7.0 ± 0.03 (EC50 ~100 nM) for human TLR7 and 6.6 ± 0.03 (EC50 ~250 nM) for rat TLR7 [1]. This 2.5-fold species difference is documented and enables direct translation from rat efficacy models to human target engagement projections. Many TLR7 agonists lack such precisely quantified cross-species potency data, complicating dose extrapolation [2].

Species cross-reactivity TLR7 Potency Translational

Optimal Research Applications for AZD8848 Based on Differentiated Evidence


Localized Airway TLR7 Activation Studies Requiring Minimal Systemic Interference

Use AZD8848 in rodent models of allergic asthma or rhinitis where the experimental objective requires TLR7-driven Th2 suppression confined to the respiratory tract. The antedrug design (plasma t1/2 < 0.3 min in humans, <0.1 min in rats) ensures that any observed systemic cytokine changes (e.g., plasma IL-1Ra, CXCL10) reflect interferon spillover rather than direct systemic drug action [1]. This is essential for studies aiming to dissect local versus systemic mechanisms of TLR7-mediated immunomodulation [2].

Prolonged Post-Treatment Efficacy Assessments in Disease Modification Studies

Employ AZD8848 in experimental protocols requiring extended washout periods (≥26 days) to assess disease-modifying potential rather than acute symptom control. The compound's unique ability to maintain anti-eosinophilic and anti-IL-13 efficacy nearly one month after final dosing—in contrast to corticosteroids like budesonide—makes it suitable for studies investigating durable immune reprogramming [1]. This property has been validated in the Brown Norway rat OVA challenge model [2].

TLR7-Selective Target Validation in Dual TLR7/8 Agonist Comparator Studies

Utilize AZD8848 as a TLR7-selective control probe in experiments comparing the immunological consequences of single (TLR7) versus dual (TLR7/8) activation. Its complete lack of TLR8 activity (pEC50 < 5.0) provides a clean baseline for attributing observed effects specifically to TLR7 agonism, whereas compounds like resiquimod or gardiquimod activate both receptors [1]. This application is critical for target deconvolution and biomarker identification studies [2].

Translational Pharmacodynamic Modeling with Defined Species Cross-Reactivity

Apply AZD8848 in preclinical-to-clinical translational research requiring precise interspecies dose scaling. The compound's well-characterized potency differential (human pEC50 7.0; rat pEC50 6.6) allows for quantitative pharmacokinetic-pharmacodynamic (PK/PD) modeling to predict human target engagement based on rat efficacy data [1]. This is particularly valuable for designing first-in-human inhaled dosing regimens and interpreting sputum biomarker responses (e.g., CXCL10 induction) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD8848

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.